4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate
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Overview
Description
4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate is a complex organic compound that features a combination of sulfonyl, amido, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-(tert-butyl)phenyl sulfonyl chloride: This can be achieved by reacting 4-(tert-butyl)phenyl with chlorosulfonic acid.
Synthesis of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl: This intermediate is formed by reacting 4-(tert-butyl)phenyl sulfonyl chloride with 4-chlorobenzamide under appropriate conditions.
Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The amido group can be reduced to an amine under reducing conditions.
Substitution: The chlorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and amido groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)phenyl sulfonyl chloride
- 4-chlorobenzamide
- 4-chlorobenzoic acid
Comparison
Compared to these similar compounds, 4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)sulfonyl-(4-chlorobenzoyl)amino]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2NO5S/c1-30(2,3)22-8-18-27(19-9-22)39(36,37)33(28(34)20-4-10-23(31)11-5-20)25-14-16-26(17-15-25)38-29(35)21-6-12-24(32)13-7-21/h4-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOSSVZXBOPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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